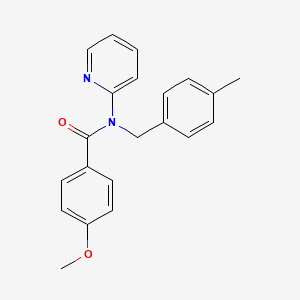
2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a dimethylphenoxy group, a fluorophenyl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenating agent to form 3,5-dimethylphenoxy halide.
Amide Bond Formation: The phenoxy intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Introduction of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the amide intermediate with thiophen-2-ylmethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to its unique electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-N-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]acetamide
- 2-(3,5-Dimethylphenoxy)-N-(4-bromophenyl)-N-[(thiophen-2-yl)methyl]acetamide
- 2-(3,5-Dimethylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
2-(3,5-Dimethylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C21H20FNO2S |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FNO2S/c1-15-10-16(2)12-19(11-15)25-14-21(24)23(13-20-4-3-9-26-20)18-7-5-17(22)6-8-18/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
UFDQMQXFVAXWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(benzylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341875.png)
![N-[3-(acetylamino)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341883.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11341889.png)
![10-(3,4-dimethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11341891.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11341900.png)
![2-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11341904.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11341907.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11341921.png)
![4-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11341925.png)
![Methyl 4-methyl-3-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11341929.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11341933.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11341937.png)
![N-(4-chlorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341942.png)

